An In-depth Technical Guide to Benzyl N-(piperidin-4-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Benzyl N-(piperidin-4-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl N-(piperidin-4-yl)carbamate, a key synthetic intermediate, holds a significant position in the landscape of modern medicinal chemistry. Its structural motif, the 4-aminopiperidine core, is a privileged scaffold found in a multitude of biologically active compounds. The strategic placement of the benzyloxycarbonyl (Cbz) protecting group on the 4-amino substituent allows for selective chemical transformations, making it an invaluable building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutics.
Chemical Identity
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IUPAC Name: benzyl N-piperidin-4-ylcarbamate[1]
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Common Synonyms: 4-Cbz-aminopiperidine, 4-(Benzyloxycarbonylamino)piperidine
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CAS Number:
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Free Base: 182223-54-7
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Hydrochloride Salt: 207296-89-7[1]
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Molecular Formula: C₁₃H₁₈N₂O₂
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Molecular Weight: 234.29 g/mol
Physicochemical Properties
The following table summarizes the key physicochemical properties of benzyl N-(piperidin-4-yl)carbamate and its commonly used hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Appearance | White to off-white solid | White to off-white solid | --- |
| Molecular Weight | 234.29 g/mol | 270.75 g/mol | [1] |
| Purity | Typically >97% | Typically >97% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | Ambient | [2] |
Synthesis and Characterization
The synthesis of benzyl N-(piperidin-4-yl)carbamate can be achieved through several routes. A common and efficient method involves the protection of the more reactive secondary amine of 4-aminopiperidine, often starting from a precursor where the piperidine nitrogen is already protected. A representative synthetic workflow is outlined below.
Experimental Protocol: Synthesis of Benzyl N-(piperidin-4-yl)carbamate
Objective: To synthesize benzyl N-(piperidin-4-yl)carbamate from 1-Boc-4-aminopiperidine.
Step 1: Cbz Protection of 1-Boc-4-aminopiperidine
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To a stirred solution of 1-Boc-4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a non-nucleophilic base like triethylamine (1.1 eq).
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Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product, tert-butyl 4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate.
Step 2: Deprotection of the Boc Group
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Dissolve the crude product from Step 1 in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) in DCM.
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Stir the mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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If using HCl/dioxane, the hydrochloride salt of the product is obtained. To obtain the free base, neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.
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Dry the organic extracts and concentrate under reduced pressure to yield benzyl N-(piperidin-4-yl)carbamate.
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The final product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for Benzyl N-(piperidin-4-yl)carbamate.
Characterization Data (Representative)
For a research scientist, confirmation of the synthesized product's identity is paramount. Below is a summary of expected spectroscopic data for benzyl N-(piperidin-4-yl)carbamate.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.30-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~4.80 (br s, 1H, -NH-Cbz), ~3.50 (m, 1H, -CH-piperidine), ~3.10 (m, 2H, piperidine-H), ~2.70 (m, 2H, piperidine-H), ~1.90 (m, 2H, piperidine-H), ~1.40 (m, 2H, piperidine-H). |
| ¹³C NMR | δ (ppm): ~156.0 (C=O, carbamate), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.5 (-CH₂-Ph), ~48.0 (piperidine C4), ~44.0 (piperidine C2, C6), ~32.0 (piperidine C3, C5). |
| IR (cm⁻¹) | ~3320 (N-H stretch), ~3030 (Ar C-H stretch), ~2940 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch). |
| MS (ESI+) | m/z: 235.1 [M+H]⁺, 108.1 [M-C₇H₇O₂]⁺, 91.1 [C₇H₇]⁺ (tropylium ion). |
Applications in Drug Discovery
The 4-aminopiperidine scaffold is a cornerstone in the design of various therapeutic agents due to its ability to introduce a basic nitrogen center, which can be crucial for target engagement, while the piperidine ring itself provides a rigid, three-dimensional framework that can be functionalized to optimize binding and pharmacokinetic properties.
Hepatitis C Virus (HCV) Assembly Inhibitors
Research has identified the 4-aminopiperidine scaffold as a potent inhibitor of the Hepatitis C virus (HCV) life cycle, specifically targeting the assembly of new viral particles. While the exact mechanism is still under investigation, it is believed that compounds containing this moiety interfere with the protein-protein interactions necessary for the formation of the viral capsid. The Cbz-protected amine allows for further synthetic modifications to enhance potency and improve the drug-like properties of these potential antiviral agents.
Somatostatin Receptor Ligands
4-Aminopiperidine derivatives have been explored as ligands for somatostatin receptors (SSTRs).[3] Somatostatin is a regulatory peptide that influences a wide range of physiological processes by binding to its five receptor subtypes (SSTR1-5). These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the secretion of various hormones.
The development of SSTR agonists and antagonists is a key strategy in the treatment of neuroendocrine tumors, where these receptors are often overexpressed. The 4-aminopiperidine core serves as a versatile scaffold for the synthesis of non-peptide SSTR ligands with improved stability and oral bioavailability compared to native somatostatin.
Caption: Simplified Somatostatin Receptor Signaling Pathway.
Safety, Handling, and Storage
As with all laboratory chemicals, benzyl N-(piperidin-4-yl)carbamate and its hydrochloride salt should be handled with appropriate safety precautions.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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First Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Ingestion: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place. The free base is best stored at 2-8°C under an inert atmosphere to prevent degradation. The hydrochloride salt is generally more stable and can be stored at ambient temperature.[2]
Conclusion
Benzyl N-(piperidin-4-yl)carbamate is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry, and the Cbz protecting group, which allows for controlled and selective chemical modifications. Its application in the development of novel therapeutics, including antiviral agents and receptor ligands, underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in the laboratory.
References
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PubChem. Benzyl Piperidin-4-ylcarbamate Hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link]
- Google Patents. (2001). 4-aminopiperidine derivatives and their use as medicine.
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Massive Bio. (2026). Somatostatin Receptor. Available from: [Link]
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MDPI. (2023). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. Available from: [Link]
